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Get Quote

(Cyclopentyloxy)(methyl)amine
1545691-27-7

B2610056

Executive Summary & Strategic Utility

(Cyclopentyloxy)(methyl)amine (

) is a lipophilic analogue of the classic Weinreb amine (

-dimethylhydroxylamine). In drug development, it serves as a critical intermediate for

synthesizing

-methoxy-

-methyl amides (Weinreb amides) where a bulky, lipophilic cyclopentyl group is required to
modulate solubility or metabolic stability.

Core Value Proposition:

o Spectral Distinctiveness: The cyclopentyl group provides a unique multiplet signature (

4.0-4.2 ppm) that is easily distinguishable from the singlet methoxy group (

~3.5 ppm) of standard Weinreb amines, preventing ambiguity in complex mixtures.
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e Reaction Monitoring: The

-methyl shift is highly sensitive to acylation. It shifts downfield (

ppm) upon conversion to an amide, acting as a built-in reaction progress indicator.

Chemical Shift Analysis & Comparison

The following table contrasts the 1H NMR profile of the target molecule with its primary market

alternative (

-dimethylhydroxylamine) and its acylated product (Weinreb amide).

Solvent: Chloroform-d (

) | Frequency: 400 MHz | Ref: TMS (

0.00)
(Cyclopentyloxy) Generic Weinreb
Feature (methyl)amine Dimethylhydroxylami  aAmide (Acylated
(Target) ne (Standard Product)
Alternative)
Structure
2.65—2.75 (s) 2.66 (s) 3.15-3.25(s)
(Alpha) 4.05 — 4.20 (m, 1H) 3.54 (s, 3H) 3.65—3.75 (s, 3H)
5.20 — 5.80 (br s) 5.50 (br s) Absent
Cyclopentyl
1.50 — 1.90 (M, 8H) N/A N/A
Technical Interpretation:
e The N-Methyl Anchor: The
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-methyl group resonates at

2.7 ppm in the free amine. This is the most reliable diagnostic peak. If the amine is
contaminated with its hydrochloride salt, this peak will shift downfield to

~3.0 ppm.

e The Acylation Shift: Upon reaction with an acid chloride to form a Weinreb amide, the

-methyl peak shifts from 2.7 ppm

3.2 ppm. This distinct 0.5 ppm shift allows for quantitative monitoring of reaction completion
without workup.

e Cyclopentyl Signature: The methine proton (

) appears as a septet-like multiplet around 4.1 ppm. This is significantly downfield from
standard cyclopentyl ethers (

3.8 ppm) due to the electronegative nitrogen neighbor.

Experimental Protocol: Synthesis & NMR
Preparation

This protocol outlines the synthesis of the target amine from

-hydroxyphthalimide, ensuring a high-purity sample for NMR analysis.

Workflow Diagram

Alkylation Y
N-Hydroxyphthalimide |—>| (Bromocyclopentane, K2C03, DMSO) |—>| N-Cyclopentyloxyphthalimide |—>

(Cyclopentyloxy)(methyl)amine

Hydrazinolysis N-Methylation
(MeNHNH2 or N2H4) (Reductive Amination)

Click to download full resolution via product page

Caption: Step-wise synthesis pathway converting N-hydroxyphthalimide to the target
alkoxyamine.

Detailed Methodology
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Step 1: Preparation of Sample

e Dissolution: Dissolve 10 mg of (Cyclopentyloxy)(methyl)amine in 0.6 mL of

» Neutralization (Critical): Commercial samples often come as hydrochloride salts (

). The salt form shifts the
peak to
3.0 ppm and broadens the spectrum.
o Protocol: Add 1 drop of
(in
) or shake the
solution with solid anhydrous

for 2 minutes, then filter directly into the NMR tube. This ensures the "Free Base" shifts
reported above.

Step 2: Acquisition Parameters
e Pulse Sequence: zg30 (Standard proton with 30° flip angle).
e Relaxation Delay (D1): Set to 5.0 seconds. The

-methyl protons have long T1 relaxation times; a short D1 will suppress their integration,
leading to incorrect stoichiometry calculations.

e Scans: 16 scans are sufficient for >95% purity; 64 scans for trace impurity analysis.

Troubleshooting & Impurity Profiling

When analyzing crude reaction mixtures, use this guide to identify common contaminants.
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Chemical Shift (

Impurity Multiplicity Origin
)
Cyclopentanol 4.35 Multiplet Hydrolysis byproduct
i Unreacted starting
Bromocyclopentane 4.45 Multiplet )
material
) ) Extraction solvent
Dichloromethane 5.30 Singlet )
residue
Water ( 1.56 (in Wet
Broad Singlet solvent/Hygroscopic
) ) salt
Diagnostic Logic Tree
Check N-Me Peak
Peak at 2.7 ppm Peak at 3.0 ppm Peak at 3.2 ppm
dd Base
Free Amine (Pure) Amine Salt (HCI) Weinreb Amide (Reacted)

Click to download full resolution via product page
Caption: Logic flow for identifying the chemical state of the amine based on the N-Methyl shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Cyclopentyloxy)(methyl)amine]. BenchChem, [2026]. [Online PDF]. Available at:
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profiling-of-cyclopentyloxy-methyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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